molecular formula C18H20BrClN2O B6092146 4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B6092146
M. Wt: 395.7 g/mol
InChI Key: MKNKFDYIKXREQP-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(2-chlorobenzyl)piperazino]methyl}phenol is a brominated phenolic compound featuring a piperazine ring substituted with a 2-chlorobenzyl group at the para position and a methylene bridge linking it to the phenol ring.

Properties

IUPAC Name

4-bromo-2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c19-16-5-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-3-1-2-4-17(14)20/h1-6,11,23H,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKFDYIKXREQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 4-bromophenol with 4-(2-chlorobenzyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amines and alcohols .

Scientific Research Applications

4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Piperazine-Linked Phenolic Derivatives

Key Structural Variations :

  • Target Compound: 4-Bromo-2-{[4-(2-chlorobenzyl)piperazino]methyl}phenol Substituents: Bromo (position 4), piperazino-methyl with 2-chlorobenzyl (position 2).
  • Analog 1 (): 4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol (zinc complex). Substituents: Ethylimino linker instead of methylene; zinc coordination. Biological Activity: Lower toxicity in vivo but reduced liver enzyme activity and hematological indices at high doses .

Comparison: The ethylimino linker in Analog 1 may enhance metal chelation (e.g., zinc), whereas the methylene linker in the target compound could improve steric accessibility for receptor binding. Both compounds exhibit moderate toxicity, suggesting piperazine-phenol hybrids require careful dose optimization.

Triazole- and Thiol-Containing Phenols

Analog 2 (): 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

  • Substituents: Triazole-thione group at position 2.

Analog 3 (): 4-Bromo-2-(((5-nitro-2-(phenylamino)phenyl)imino)methyl)phenol

  • Substituents: Nitro and anilino groups.
  • Toxicity : Mutagenic at 10 mmol/L, attributed to nitro group-derived reactive intermediates .

Comparison :

  • Reactivity : Nitro groups (Analog 3) introduce mutagenicity, whereas thiols (Analog 2) may enhance antioxidant activity.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) reduce electron density on the phenol ring, affecting acidity and binding interactions.

Trifluoromethyl- and Amino-Substituted Derivatives

Analog 4 (): 4-Bromo-2-{[3-(trifluoromethyl)phenyl]iminomethyl}phenol

  • Substituents: Trifluoromethylphenyl imino group.
  • Physicochemical Properties: Molecular Formula: C₁₄H₉BrF₃NO Molar Mass: 344.13 g/mol Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability .

Analog 5 (): 4-Bromo-2-{[4-(diethylamino)phenyl]iminomethyl}phenol

  • Substituents: Diethylamino group.
  • Properties: Molecular Formula: C₁₇H₁₉BrN₂O Molar Mass: 347.25 g/mol Solubility: Protonatable amino group improves aqueous solubility in acidic environments.

Comparison :

  • Lipophilicity : Analog 4 (logP ~3.5 estimated) is more lipophilic than Analog 5 (logP ~2.8), influencing membrane permeability.
  • Bioactivity: Amino groups (Analog 5) may facilitate hydrogen bonding in biological targets, whereas trifluoromethyl groups (Analog 4) resist oxidative metabolism.

Hydroxyethyl-Substituted Phenol

Analog 6 (): 4-Bromo-2-(2-hydroxyethyl)phenol

  • Substituents: Hydroxyethyl group at position 2.
  • Properties : Simplified structure lacking the piperazine moiety; increased hydrophilicity (logP ~1.2).

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Bioactivity Reference
Target Compound C₁₈H₁₉BrClN₂O 410.72 Bromophenol, piperazino-methyl Potential CNS modulation (inference) -
Analog 1 (Zinc complex) C₁₃H₁₆BrN₃O·Zn ~395.6 (est.) Piperazine, ethylimino Low toxicity, hematological effects
Analog 4 (Trifluoromethyl) C₁₄H₉BrF₃NO 344.13 Trifluoromethyl, imino High lipophilicity
Analog 5 (Diethylamino) C₁₇H₁₉BrN₂O 347.25 Diethylamino, imino Enhanced solubility in acidic media
Analog 3 (Nitro-anilino) C₁₉H₁₄BrN₃O₃ 412.27 Nitro, anilino Mutagenic at 10 mmol/L

Biological Activity

4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a piperazine moiety, and a chlorobenzyl group, which contribute to its unique biological properties. The structure can be represented as follows:

C17H20BrClN2O\text{C}_{17}\text{H}_{20}\text{BrClN}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial Strain MIC (μg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli62.5 - 125Bacteriostatic
Pseudomonas aeruginosa31.108 - 124.432Bactericidal

These findings suggest that the compound can effectively combat both planktonic and biofilm forms of bacteria, making it a candidate for further development in treating infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity:

Fungal Strain MIC (μg/mL) Activity Type
Candida albicans106.91 - 208.59Fungicidal

This indicates that it could be beneficial in treating fungal infections resistant to conventional therapies.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of various derivatives of piperazine compounds, including this compound. The results indicated significant bactericidal effects against MRSA and other resistant strains, with a focus on the mechanism involving inhibition of protein synthesis pathways .
  • Biofilm Inhibition : Another research highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, showing potential for use in chronic infection management where biofilms are prevalent .

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